cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
Description
cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester is a bicyclic organic compound featuring a fused bicyclo[3.2.0]heptane skeleton. Key structural attributes include:
- 3-aza group: A nitrogen atom integrated into the bicyclic framework at position 3.
- 7-oxo group: A ketone functional group at position 5.
- 1-methyl substituent: A methyl group at position 1.
- tert-butyl ester: A bulky ester group enhancing steric protection and solubility.
Properties
IUPAC Name |
tert-butyl (1R,5S)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-5-9(14)12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAAYIFPSORVNO-PELKAZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC1CC2=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CN(C[C@H]1CC2=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester, also known by its CAS number 1263378-91-1, is a bicyclic compound with significant potential in medicinal chemistry, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| CAS Number | 1263378-91-1 |
| Purity | Typically ≥ 98% |
The biological activity of cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane derivatives is primarily attributed to their ability to inhibit bacterial cell wall synthesis and modulate resistance mechanisms. These compounds act similarly to beta-lactam antibiotics by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity.
Key Mechanisms:
- Inhibition of Cell Wall Synthesis : By binding to PBPs, these compounds prevent the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis.
- Resistance Modulation : The compound may also exhibit properties that counteract common bacterial resistance mechanisms, such as beta-lactamase production.
Biological Activity
Research indicates that cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane derivatives possess significant antibacterial activity against various strains of bacteria, including resistant strains.
Antibacterial Efficacy
Studies have shown that these compounds exhibit effectiveness against:
- Gram-positive Bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Such as Escherichia coli and Klebsiella pneumoniae.
Case Studies and Research Findings
Recent studies have focused on the development of derivatives and their potential applications in treating antibiotic-resistant infections.
- Study on Antibacterial Activity :
- Mechanistic Insights :
- Predictive Models :
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial for clinical applications. The compound's safety profile includes standard precautionary measures due to its chemical nature:
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound's structural features make it a candidate for developing new pharmaceuticals, particularly in the realm of analgesics and anti-inflammatory agents. Its bicyclic structure can be modified to enhance bioactivity and reduce side effects.
Case Study: Analgesic Activity
Research has indicated that derivatives of bicyclic compounds exhibit significant analgesic properties. For instance, modifications on the nitrogen atom or the carboxylic acid moiety can lead to compounds with improved efficacy in pain management .
2. Antimicrobial Properties
Studies have shown that similar bicyclic compounds possess antimicrobial activity against various pathogens. The incorporation of functional groups at specific positions can enhance this activity, making it a subject of interest for developing new antibiotics.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial effects of several bicyclic derivatives, revealing that modifications on the nitrogen heterocycle significantly increased activity against Gram-positive bacteria .
Organic Synthesis Applications
1. Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.
Table: Synthetic Pathways Involving cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides | Formation of new esters |
| Cycloaddition | Diels-Alder reaction with dienes | Creation of larger bicyclic compounds |
| Hydrolysis | Hydrolysis in acidic conditions | Release of active carboxylic acid |
Comparison with Similar Compounds
Positional Variations in Functional Groups
Molecular Weight and Solubility
- The 2-aza analog (MW = 211.26 g/mol) exhibits lower molecular weight than the target and 6-oxo analogs (MW ~225 g/mol), likely reducing lipophilicity and improving aqueous solubility .
- The tert-butyl ester group in all compounds enhances solubility in organic solvents, facilitating use in synthetic chemistry .
Preparation Methods
Preparation Methods Analysis
General Synthetic Route Overview
The preparation of cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester typically involves:
- Formation of the bicyclic azabicyclo[3.2.0]heptane core.
- Introduction of the 7-oxo (lactam) functionality.
- Installation of the tert-butyl ester protecting group on the carboxylic acid moiety.
- Control of stereochemistry to obtain the cis isomer.
Key Synthetic Approaches
Cyclization from Pyrrole and Diazo Compounds
One reported method involves the reaction of pyrrole with tert-butyl diazoacetate under heating conditions to yield the ester intermediate with moderate yield (~52%). This reaction proceeds via a carbene insertion or cyclopropanation mechanism to form the azabicyclo[3.2.0]heptan-7-one skeleton.
- Reaction conditions: Heating pyrrole with tert-butyl diazoacetate.
- Yield: Approximately 52%.
- Notes: This method provides moderate yield and requires careful control of reaction conditions to favor the desired bicyclic structure.
Acid-Catalyzed Hydrolysis and Cyclization
Following ester formation, treatment with concentrated hydrochloric acid at room temperature for 1 hour, followed by dilution and stirring for 12 hours, facilitates hydrolysis and cyclization to form the 6-methyl-1-azabicyclo[3.2.0]heptan-7-one derivatives.
- Reaction conditions: Conc. HCl, room temperature.
- Duration: 1 hour + 12 hours stirring.
- Outcome: Formation of bicyclic lactam with controlled stereochemistry.
Use of Organometallic Reagents and Protecting Groups
Advanced synthetic routes utilize organometallic reagents such as tert-butyl lithium and Grignard reagents in the presence of tert-butyl protecting groups to construct the bicyclic framework with high stereoselectivity.
- Example: Reaction of 1-bromo-2-(trifluoromethyl)benzene with TMEDA and tert-butyl lithium at -78°C, followed by addition of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate.
- Yield: Up to 83%.
- Notes: This method allows for functional group manipulation and installation of the tert-butyl ester protecting group under mild conditions.
Coupling Reactions with Carbodiimide and Benzotriazole Derivatives
Coupling of azetidine carboxylic acid derivatives with N,O-dimethylhydroxylamine hydrochloride in the presence of carbodiimide reagents (e.g., EDCI) and benzotriazol-1-ol as an additive in DMF or dichloromethane solvents at room temperature or 0-20°C has been reported to yield tert-butyl esters efficiently.
- Reaction conditions: Room temperature to 20°C, inert atmosphere.
- Yield: 72-83%.
- Advantages: High purity products, mild reaction conditions, and good yields.
Summary of Preparation Methods and Yields
| Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrole + tert-butyl diazoacetate, heating | Heating, moderate temperature | 52 | Moderate yield; initial bicyclic ester formation |
| Acid hydrolysis with conc. HCl | Conc. HCl, room temp, 1h + 12h stirring | Not stated | Converts ester to bicyclic lactam |
| Organolithium and Grignard reagents with tert-butyl ester | tert-butyl lithium, TMEDA, -78°C to rt | 83 | High yield, stereoselective bicyclic formation |
| Carbodiimide-mediated coupling with benzotriazole | EDCI, HOBt, triethylamine, DMF/DCM, 0-25°C | 72-83 | Efficient ester formation, mild conditions |
Detailed Research Findings
Spectroscopic and Analytical Data
- NMR Data: Multiplets and chemical shifts consistent with bicyclic azabicyclo[3.2.0]heptane structure, including signals for tert-butyl group (~1.46 ppm, singlet, 9H), methine and methylene protons in the bicyclic ring system.
- Mass Spectrometry: Molecular ion peaks corresponding to the expected molecular weight of the tert-butyl ester derivatives (e.g., m/z 271, 318 for intermediates).
- Chromatography: Purification by column chromatography or preparative HPLC under basic conditions yields high purity compounds suitable for further transformations.
Reaction Mechanism Insights
- The formation of the bicyclic core is typically initiated by carbene insertion or nucleophilic attack facilitated by organometallic reagents.
- Acid hydrolysis promotes ring closure and lactam formation.
- Protecting group strategies (tert-butyl ester) are employed to stabilize intermediates and allow selective functionalization.
Q & A
Basic Research Question
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the ketone group .
- Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of the ester moiety .
Stability Data : Thermal gravimetric analysis (TGA) in indicates decomposition above 150°C, recommending avoidance of high-temperature reactions .
What strategies resolve contradictions in reported molecular data for bicyclic aza compounds?
Advanced Research Question
Discrepancies in molecular formulas (e.g., C₁₁H₁₇NO₃ vs. C₁₂H₁₉NO₃) arise from structural variations (e.g., aza position, substituents). To resolve:
- Cross-Reference CAS Numbers : Verify using authoritative databases (e.g., PubChem, Reaxys). lists CAS 854137-66-9 for the 2-aza variant .
- X-ray Crystallography : Definitive structural confirmation for novel derivatives .
What synthetic methodologies enable stereochemical control during bicyclic core formation?
Advanced Research Question
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-leucine) to enforce cis-configuration .
- Catalytic Asymmetric Synthesis : Organocatalysts like proline derivatives or metal-ligand complexes (e.g., Ru-BINAP) for enantioselective cyclization .
Case Study : achieved stereocontrol in a clavulanic acid analogue using selenoxide elimination, a tactic applicable to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
